

In-Depth Technical Guide: Initial Characterization of VHL Ligand Intermediate-2 (Compound 18c)

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Compound of Interest

Compound Name: *SOS1 Ligand intermediate-2*

Cat. No.: *B15612337*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed initial characterization of "VHL Ligand intermediate-2 (compound 18c)," a key precursor in the synthesis of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands for Proteolysis-Targeting Chimeras (PROTACs). While specific proprietary data for compound 18c is not publicly available, this document compiles representative data and protocols based on closely related and well-documented VHL ligand intermediates. This guide is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to VHL Ligand Intermediates

The von Hippel-Lindau (VHL) protein is a crucial component of the VHL E3 ubiquitin ligase complex, which targets the alpha subunit of hypoxia-inducible factor (HIF-1 α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] Small molecule ligands that bind to VHL are instrumental in the development of PROTACs, which are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation.[3]

VHL Ligand intermediate-2 (compound 18c) is a synthetic precursor to a functional VHL ligand. Intermediates like compound 18c are designed to possess the core structural motifs necessary for VHL binding and are subsequently elaborated with linkers and target-binding moieties to

generate the final PROTAC molecule. Such intermediates are critical for the modular synthesis of PROTAC libraries for drug discovery campaigns. This guide will focus on a representative VHL ligand intermediate, structurally analogous to what is described in the patent literature for SMARCA2/4 degraders (WO2019207538A1).

Physicochemical and Structural Properties

The core of VHL ligand intermediates typically features a hydroxyproline scaffold, which mimics the endogenous HIF-1 α substrate. The physicochemical properties of these intermediates are crucial for their reactivity in subsequent synthetic steps and for the overall drug-like properties of the final PROTAC.

Table 1: Representative Physicochemical Properties of a VHL Ligand Intermediate

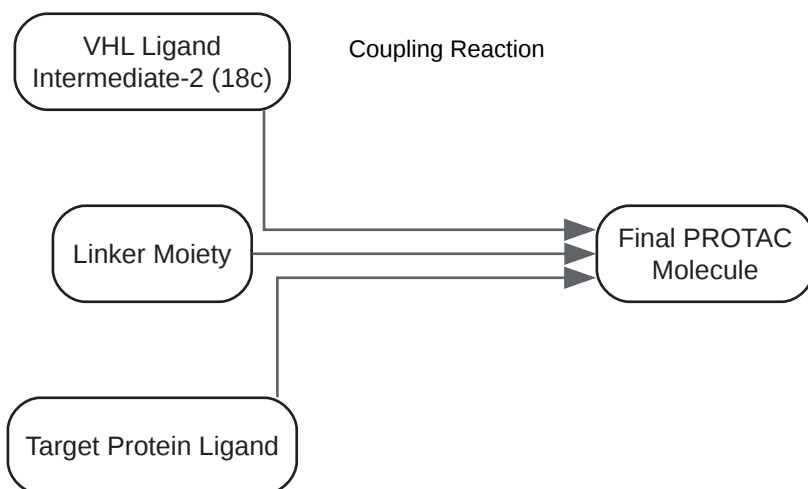
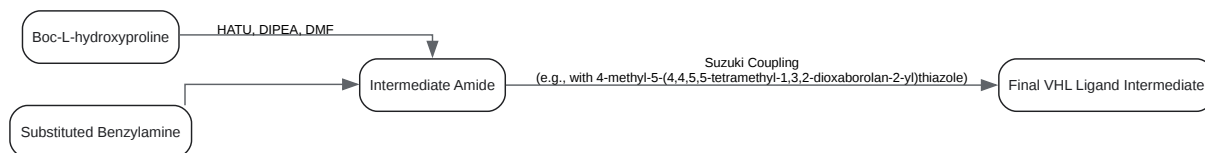
Property	Value	Method of Determination
Molecular Formula	C ₂₉ H ₄₂ N ₄ O ₅ S	Mass Spectrometry
Molecular Weight	570.73 g/mol	Mass Spectrometry
Appearance	White to off-white solid	Visual Inspection
Solubility	Soluble in DMSO, DMF, MeOH	Experimental Assessment
Purity	≥95%	HPLC, NMR
Calculated LogP	3.5 - 4.5	Computational

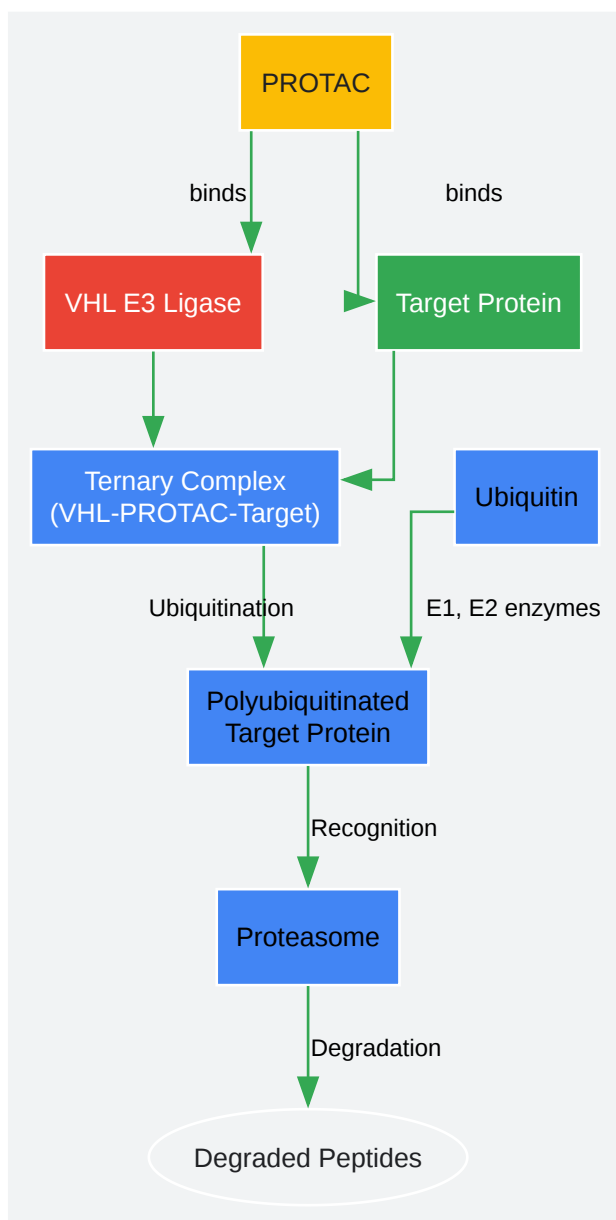
Synthesis and Purification

The synthesis of VHL ligand intermediates involves a multi-step sequence, often culminating in the coupling of a protected hydroxyproline derivative with a substituted aromatic moiety. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis of a Representative VHL Ligand Intermediate

Scheme 1: Representative Synthesis of a VHL Ligand Intermediate





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